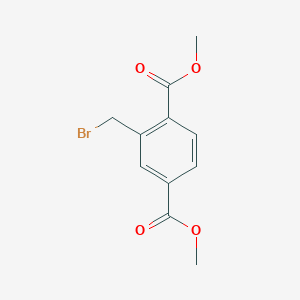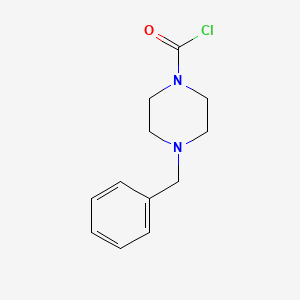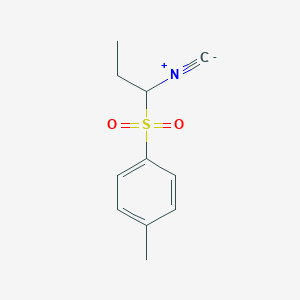
1-Ethyl-1-tosylmethyl isocyanide
Overview
Description
1-Ethyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C11H13NO2S. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is notable for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions.
Mechanism of Action
Target of Action
1-Ethyl-1-tosylmethyl isocyanide, also known as Tosylmethyl isocyanide or TosMIC, is primarily used as a synthon in organic synthesis . Its primary targets are ketones, which it converts into nitriles .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The isocyanide group’s unique properties, such as the oxidation of the carbon atom, drive multiple reactions .
Biochemical Pathways
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . The conversion of ketones to the homologous nitriles can also be formally described as a "reductive nitrilation" .
Result of Action
The primary result of TosMIC’s action is the conversion of a ketone into a nitrile with one additional carbon atom in a single pot . This conversion is a key step in the synthesis of various heterocycles .
Action Environment
The action of TosMIC is influenced by environmental factors such as the presence of a primary alcohol. The reaction is considerably speeded up in the presence of MeOH or EtOH . The use of an excess of a primary alkyl alcohol also favors the formation of a 4-alkoxy-2-oxazoline , so the amount of primary alcohol must be controlled judiciously .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1-tosylmethyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as pyrroles, oxazoles, and imidazoles . It interacts with various enzymes and proteins, including those involved in the Van Leusen reaction, where it acts as a synthon for the formation of nitriles . The isocyanide group in this compound is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, facilitating the synthesis of complex organic structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the activity of certain enzymes, such as fatty acid biosynthetic enzymes (FabF) and hexosamine pathway enzymes (GlmS), by covalently binding to their active site cysteines . This inhibition can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a one-carbon synthon in various chemical reactions . The isocyanide group can undergo addition-type reactions, forming covalent bonds with electrophilic centers in biomolecules . This reactivity is driven by the oxidation of the carbon atom in the isocyanide group, which facilitates the formation of nitriles and other heterocyclic compounds . Additionally, the tosyl group enhances the acidity of the α-protons, making them more susceptible to deprotonation and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability at room temperature and does not decompose easily . Over time, its effects on cellular function can vary depending on the experimental conditions and the duration of exposure . Long-term studies have shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism . Its stability and reactivity make it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds . It interacts with enzymes such as FabF and GlmS, leading to the inhibition of fatty acid biosynthesis and the hexosamine pathway . These interactions can result in changes in metabolic flux and the accumulation of specific metabolites . The compound’s ability to covalently modify enzyme active sites underscores its potential as a valuable tool in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and the presence of specific binding partners . Understanding these transport and distribution dynamics is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-tosylmethyl isocyanide can be synthesized through the dehydration of the related formamide derivative. The process involves the use of tosylmethyl isocyanide (TOSMIC) as a key intermediate. The synthesis typically requires mild conditions and can be carried out in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound involves scalable methods that ensure high yield and purity. The process often includes purification steps such as passing the compound through a column containing neutral alumina and recrystallization from methanol .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-tosylmethyl isocyanide undergoes various types of reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the α-carbon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed:
Nitriles: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Various heterocycles: Such as oxazoles, imidazoles, and pyrroles, formed through substitution reactions.
Scientific Research Applications
1-Ethyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It plays a role in the synthesis of medicinal compounds, particularly those with central nervous system activity.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tosylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.
Ethyl isocyanoacetate: Another isocyanide used in the synthesis of heterocycles.
Methyl isocyanide: A simpler isocyanide with comparable reactivity but different applications.
Uniqueness: 1-Ethyl-1-tosylmethyl isocyanide stands out due to its enhanced reactivity and versatility in forming a wide range of products. The presence of the tosyl group further increases its utility in organic synthesis, making it a preferred choice for many reactions .
Properties
IUPAC Name |
1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLITUPWOVBUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607544 | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-81-0 | |
| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



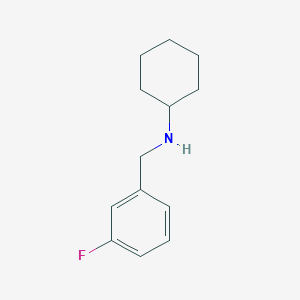
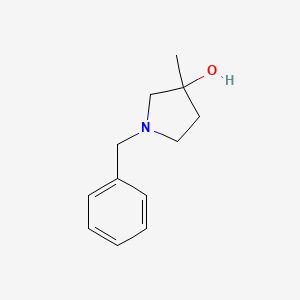
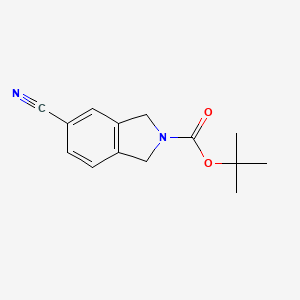
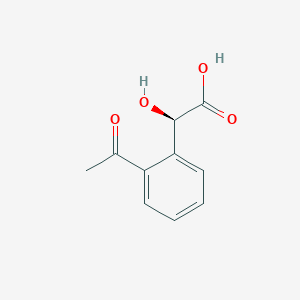
![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)
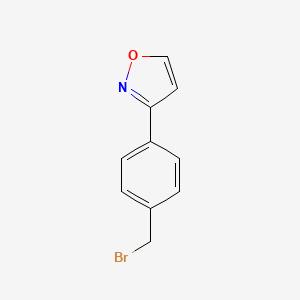
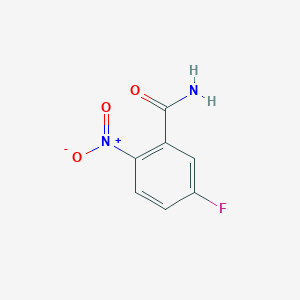
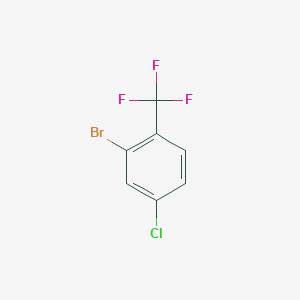
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
